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Introduction

The sodium ion (Na*), a simple monoatomic cation, plays a profound and multifaceted role in
countless chemical, geological, and biological systems. In living organisms, it is critical for
maintaining cellular homeostasis, regulating osmotic pressure, and generating electrical signals
in nerve and muscle cells.[1][2] Its behavior in aqueous solutions is fundamental to
understanding everything from the efficiency of industrial processes to the mechanism of ion
channel selectivity in drug development.[3][4][5]

This technical guide provides a comprehensive overview of the core physicochemical
properties of sodium ions in aqueous solutions. It details the structure of the hydration shell,
the thermodynamics of the solvation process, and the transport phenomena that govern the
ion's mobility. The guide also outlines the primary experimental and computational
methodologies used to elucidate these properties, offering a robust resource for researchers in
the field.

The Structure of the Hydrated Sodium lon
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When a sodium salt dissolves in water, the Na* cation is enveloped by water molecules,
forming a dynamic structure known as a hydration shell or sphere.[6] The arrangement and
dynamics of these water molecules are dictated by strong ion-dipole interactions between the
positive charge of the sodium ion and the electronegative oxygen atom of water.

Coordination Number and Geometry

The number of water molecules in the first, most tightly bound, layer of this shell is known as
the coordination number (CN) or hydration number. The precise value of the CN for Na* has
been a subject of extensive research, with results varying based on the experimental or
computational method employed and the physical state of the system.

In liquid water, molecular dynamics simulations consistently place the coordination number
between 5 and 6, with an average value often cited as 5.5 + 0.5.[3] Other estimates from
various detection methods range from 4 to 8.[7] First-principles molecular dynamics simulations
have reported an average coordination number of 5.0 in water.[8] In contrast, for gas-phase
hydrated sodium ion clusters, ab initio calculations often find a lower coordination number of
4.[3][5]

The first hydration shell is a dynamic entity, with water molecules continuously exchanging
between the first shell and the bulk solvent. The geometry of this first shell is not rigidly fixed
but is generally considered to be a distorted trigonal bipyramidal or square pyramidal
arrangement for a CN of 5, and a distorted octahedron for a CN of 6.

Caption: Logical relationship of the Na* hydration shells.

lon-Water Distances

The structure of the hydration shell is also characterized by the distance between the sodium
ion and the oxygen atoms of the surrounding water molecules. This is typically determined
from the first peak of the Na-O radial distribution function (RDF) obtained from diffraction
studies or simulations. Experimental and computational studies have found this distance to be
in the range of 2.45 A to 2.55 A[8]

Effect on Water Structure
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lons in solution are often classified as "structure makers" (kosmotropes) or "structure breakers"
(chaotropes) based on their effect on the hydrogen-bonding network of bulk water.[9] The
sodium ion is considered a weak structure breaker. X-ray Raman scattering studies have
shown that Na* weakens the hydrogen bonds of water molecules in its vicinity, an effect similar
to that of increasing temperature and pressure.[10] This disruption extends beyond the first
hydration shell, influencing the mobility and dynamics of the surrounding water molecules.

Table 1: Structural Properties of Hydrated Sodium lon

Property Value Method Reference
o Molecular
Coordination )
o 55%+05 Dynamics [3]
Number (Liquid) . )
Simulation
5.0 DFT/MM Simulation [8]
General
4-6 Experimental/Simulati [7]
on
Coordination Number o ]
Ab initio Calculation [3]
(Gas Phase)
First Shell Na-O Classical Molecular
_ 2.45 A _ [9]
Distance Dynamics
2.55 A BLYP/MM Simulation [9]

| Effect on Water Structure | Weak Structure Breaker | X-ray Raman Scattering [[10] |

Thermodynamic Properties of Hydration

The dissolution of a sodium salt in water is governed by a balance of energies: the energy
required to break the ionic lattice of the salt and the energy released when the individual ions
are hydrated. The thermodynamics of Na* hydration are crucial for understanding its solubility
and chemical potential in solution.

© 2025 BenchChem. All rights reserved. 3/8 Tech Support


https://pubs.acs.org/doi/10.1021/ja026014h
https://www.benchchem.com/product/b039646?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC3188634/
https://www.benchchem.com/product/b039646?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC6751288/
https://pmc.ncbi.nlm.nih.gov/articles/PMC2872213/
https://en.wikipedia.org/wiki/Hydration_number
https://pmc.ncbi.nlm.nih.gov/articles/PMC6751288/
https://pmc.ncbi.nlm.nih.gov/articles/PMC2872213/
https://pmc.ncbi.nlm.nih.gov/articles/PMC2872213/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3188634/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b039646?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

The key thermodynamic quantities are the enthalpy (AHhyd), entropy (AShyd), and Gibbs free
energy (AGhyd) of hydration.

» Enthalpy of Hydration (AHhyd): This is the enthalpy change when one mole of gaseous ions
is dissolved in a large amount of water. It is a highly exothermic process for Na*, reflecting
the strong ion-dipole attractions. The estimated enthalpy of hydration for the sodium ion is
approximately -406 kJ/mol.[11]

e Gibbs Free Energy of Hydration (AGhyd): This represents the work done in transferring an
ion from the gas phase to the aqueous solution. An ab initio molecular dynamics study
suggested a hydration free energy of approximately -68 kcal/mol (approx. -284.5 kJ/mol)
under specific simulation conditions.[12]

» Entropy of Hydration (AShyd): This reflects the change in disorder. The strong ordering of
water molecules in the first hydration shell leads to a significant decrease in entropy.

Table 2: Thermodynamic Properties of Sodium lon Hydration

Property Value Method Reference

Enthalpy of

. -406 kJ/mol Estimation [11]
Hydration (AHhyd)

| Gibbs Free Energy of Hydration (AGhyd) | ~ -68 kcal/mol (~ -284.5 kJ/mol) | Ab initio MD
Simulation |[12] |

Transport Properties

The movement of sodium ions through an agueous solution is fundamental to processes like
electrical conductivity and biological signaling. This movement is characterized by the ion's
mobility and diffusion coefficient.

 lon Mobility (u): This is a measure of the terminal velocity of an ion in a solution under a unit
electric field. Molecular dynamics simulations have been used extensively to calculate the
mobilities of various ions, including Na*, showing trends that generally agree with
experimental results.[13][14] The mobility of Na* is a complex function of its size, charge,
and its interaction with the surrounding solvent, which creates a hydrodynamic drag.[13]
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 Self-Diffusion Coefficient (D): This quantifies the random thermal motion (Brownian motion)
of the ion in the absence of an external field. An 'ab initio' molecular dynamics simulation
reported a self-diffusion coefficient for Na* of 1.0 x 10> cm?/s at a simulated temperature of
344 K.[12]

Table 3: Transport Properties of Sodium lon in Aqueous Solution

Property Value Method Reference
Self-Diffusion 1.0x10~3cm?s (at  Ab initio MD [12]
Coefficient (D) 344 K) Simulation

| Mobility (u) | Qualitatively agrees with Stokes' Law | Molecular Dynamics Simulation [[13] |

Key Experimental and Computational
Methodologies

A variety of sophisticated techniques are required to probe the structure and dynamics of the
hydrated sodium ion at the molecular level.

X-ray and Neutron Diffraction

Diffraction techniques are the primary experimental methods for determining the static structure
of liquids.

Experimental Protocol:

o Sample Preparation: A solution of a sodium salt (e.g., NaCl) in water is prepared at a known
concentration. For neutron diffraction, isotopic substitution is often employed, using heavy
water (D20) to enhance contrast and isolate specific atomic interactions.[15][16]

o Data Acquisition: A monochromatic beam of X-rays or neutrons is directed at the sample.
The scattered radiation is detected at various angles, producing a diffraction pattern.

» Data Analysis: The diffraction pattern is mathematically transformed to yield the radial
distribution function, g(r). The g(r) describes the probability of finding another atom at a
distance 'r' from a central atom.
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« Interpretation: The position of the first peak in the Na-O g(r) gives the average ion-water
distance. Integrating under this peak provides the coordination number.

Caption: Experimental workflow for diffraction studies.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for studying the local environment and dynamics of the
sodium ion.

Experimental Protocol:

e Sample Preparation: A sodium-containing sample is dissolved in a suitable solvent (often
D20 to avoid a large solvent proton signal) and placed in an NMR tube. A reference
compound, such as 0.1 M NaCl in D20, is often used.[17][18]

o Data Acquisition: The sample is placed in a strong magnetic field. Radiofrequency pulses are
applied to excite the 2Na nuclei. The resulting signal (Free Induction Decay) is recorded.

o Spectral Analysis: The signal is Fourier transformed to produce the NMR spectrum. Key
parameters are analyzed:

o Chemical Shift (): Provides information about the electronic environment around the Na*
ion.

o Linewidth: The width of the 22Na signal is sensitive to the symmetry of the ion's
environment. As a quadrupolar nucleus (spin > 1/2), asymmetry leads to broader lines.[18]

o Spin-Lattice Relaxation Time (T1): Measured using an inversion-recovery pulse sequence.
T1 is related to the fluctuations of the electric field gradient caused by the motion of
surrounding water molecules and provides insight into local dynamics.[19]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

© 2025 BenchChem. All rights reserved. 6/8 Tech Support


https://www.benchchem.com/product/b039646?utm_src=pdf-body
https://www.mdpi.com/2312-7481/5/4/68
https://chem.ch.huji.ac.il/nmr/techniques/1d/row3/na.html
https://chem.ch.huji.ac.il/nmr/techniques/1d/row3/na.html
https://pubs.acs.org/doi/10.1021/acs.jpcb.4c08267
https://www.benchchem.com/product/b039646?utm_src=pdf-custom-synthesis
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b039646?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

References

1. fiveable.me [fiveable.me]

2. Sodium ion | Na+ | CID 923 - PubChem [pubchem.ncbi.nim.nih.gov]

3. Hydrated Sodium lon Clusters [Na+(H20)n (n = 1-6)]: An ab initio Study on Structures
and Non-covalent Interaction - PMC [pmc.ncbi.nim.nih.gov]

e 4. pubs.rsc.org [pubs.rsc.org]

e 5. Structure and Spectroscopy of Hydrated Sodium lons at Different Temperatures and the
Cluster Stability Rules - PubMed [pubmed.ncbi.nim.nih.gov]

¢ 6. Solvation shell - Wikipedia [en.wikipedia.org]
e 7. Hydration number - Wikipedia [en.wikipedia.org]

¢ 8. Coordination Numbers of K+ and Na+ lons Inside the Selectivity Filter of the KcsA
Potassium Channel: Insights from First Principles Molecular Dynamics - PMC
[pmc.ncbi.nlm.nih.gov]

e 9. pubs.acs.org [pubs.acs.org]

e 10. The structure of water in the hydration shell of cations from x-ray Raman and small angle
X-ray scattering measurements - PMC [pmc.ncbi.nlm.nih.gov]

e 11. chem.libretexts.org [chem.libretexts.org]

e 12. [physics/0006026] The hydration number of Na+ in liquid water [arxiv.org]
e 13. pubs.acs.org [pubs.acs.org]

e 14. pubs.acs.org [pubs.acs.org]

o 15. iiif.library.cmu.edu [iiif.library.cmu.edu]

e 16. researchgate.net [researchgate.net]

e 17. mdpi.com [mdpi.com]

e 18. (23Na) Sodium NMR [chem.ch.huji.ac.il]

e 19. pubs.acs.org [pubs.acs.org]

 To cite this document: BenchChem. [fundamental properties of sodium ions in aqueous
solutions]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b039646#fundamental-properties-of-sodium-ions-in-
agueous-solutions]

© 2025 BenchChem. All rights reserved. 7/8 Tech Support


https://fiveable.me/key-terms/college-bio/sodium-ions
https://pubchem.ncbi.nlm.nih.gov/compound/Sodium-ion
https://pmc.ncbi.nlm.nih.gov/articles/PMC6751288/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6751288/
https://pubs.rsc.org/en/content/getauthorversionpdf/c9cp06161d
https://pubmed.ncbi.nlm.nih.gov/26913993/
https://pubmed.ncbi.nlm.nih.gov/26913993/
https://en.wikipedia.org/wiki/Solvation_shell
https://en.wikipedia.org/wiki/Hydration_number
https://pmc.ncbi.nlm.nih.gov/articles/PMC2872213/
https://pmc.ncbi.nlm.nih.gov/articles/PMC2872213/
https://pmc.ncbi.nlm.nih.gov/articles/PMC2872213/
https://pubs.acs.org/doi/10.1021/ja026014h
https://pmc.ncbi.nlm.nih.gov/articles/PMC3188634/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3188634/
https://chem.libretexts.org/Bookshelves/Physical_and_Theoretical_Chemistry_Textbook_Maps/Supplemental_Modules_(Physical_and_Theoretical_Chemistry)/Thermodynamics/Energies_and_Potentials/Enthalpy/Hydration
https://arxiv.org/abs/physics/0006026
https://pubs.acs.org/doi/10.1021/jp980642x
https://pubs.acs.org/doi/abs/10.1021/jp980642x
https://iiif.library.cmu.edu/file/Shull_box00005_fld00175_bdl0015_doc0001/Shull_box00005_fld00175_bdl0015_doc0001.pdf
https://www.researchgate.net/publication/51236212_Neutron_diffraction_studies_of_electrolytes_in_null_water_A_direct_determination_of_the_first_hydration_zone_of_ions
https://www.mdpi.com/2312-7481/5/4/68
https://chem.ch.huji.ac.il/nmr/techniques/1d/row3/na.html
https://pubs.acs.org/doi/10.1021/acs.jpcb.4c08267
https://www.benchchem.com/product/b039646#fundamental-properties-of-sodium-ions-in-aqueous-solutions
https://www.benchchem.com/product/b039646#fundamental-properties-of-sodium-ions-in-aqueous-solutions
https://www.benchchem.com/product/b039646#fundamental-properties-of-sodium-ions-in-aqueous-solutions
https://www.benchchem.com/product/b039646#fundamental-properties-of-sodium-ions-in-aqueous-solutions
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b039646?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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